1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.: 22106-37-2
VCID: VC21305404
InChI: InChI=1S/C12H11NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-9H,1H3
SMILES: CC(=O)C1=CC=C(C=C1)N2C=CC=C2
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone

CAS No.: 22106-37-2

Cat. No.: VC21305404

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone - 22106-37-2

Specification

CAS No. 22106-37-2
Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 1-(4-pyrrol-1-ylphenyl)ethanone
Standard InChI InChI=1S/C12H11NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-9H,1H3
Standard InChI Key DXDGPUOOPJCGOL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N2C=CC=C2
Canonical SMILES CC(=O)C1=CC=C(C=C1)N2C=CC=C2

Introduction

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . It is also known by several synonyms, including 1-(4-pyrrol-1-ylphenyl)ethanone and 4'-(1-pyrroyl)acetophenone . This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

Synthesis and Characterization

The synthesis of compounds related to 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone often involves condensation reactions with aromatic aldehydes to form chalcones, which are then characterized using techniques such as FT-IR, NMR, and mass spectrometry . These methods provide detailed information about the compound's structure and confirm its formation.

Biological Activities

Compounds similar to 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone, such as its chalcone derivatives, have been evaluated for antimicrobial and cytotoxic activities. These derivatives have shown promising results against various bacteria and human cancer cell lines . While specific biological activity data for 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone itself is limited, its structural features suggest potential applications in medicinal chemistry.

Research Findings

Research on compounds derived from 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone has highlighted their potential as antimicrobial and anticancer agents. For example, chalcones synthesized from this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as human cancer cell lines like MCF-7, HT-29, and DU-145 .

CompoundAntimicrobial ActivityCytotoxic Activity
CH-06Active against S. aureus, B. subtilis, E. coli, P. vulgarisActive against MCF-7, HT-29, DU-145
CH-09Active against S. aureus, B. subtilis, E. coli, P. vulgarisActive against MCF-7, HT-29, DU-145
CH-13Highly active against all tested bacteriaHighly active against MCF-7, HT-29, DU-145

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